molecular formula C20H27N5O2 B5582672 N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]acetamide

N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]acetamide

Cat. No.: B5582672
M. Wt: 369.5 g/mol
InChI Key: KBBMGCUBBMHTDM-LSDHHAIUSA-N
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Description

N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[322]nonan-6-yl]acetamide is a complex organic compound with a unique structure that includes a benzimidazole moiety and a diazabicyclo nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]acetamide typically involves multiple steps. The process begins with the preparation of the benzimidazole derivative, followed by the formation of the diazabicyclo nonane ring system. The final step involves the acylation of the intermediate compound with N,N-dimethylacetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The diazabicyclo nonane ring system may enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]acetamide stands out due to its unique combination of a benzimidazole moiety and a diazabicyclo nonane ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N,N-dimethyl-2-[(1S,5R)-3-[(1-methylbenzimidazol-2-yl)methyl]-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-22(2)19(26)13-25-15-9-8-14(20(25)27)10-24(11-15)12-18-21-16-6-4-5-7-17(16)23(18)3/h4-7,14-15H,8-13H2,1-3H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBMGCUBBMHTDM-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CC4CCC(C3)N(C4=O)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1CN3C[C@@H]4CC[C@H](C3)N(C4=O)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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